Chiral Purity: The Critical (R)-Configuration vs. (S)-Enantiomer for Stereospecific Synthesis
The (R)-stereoisomer of Boc-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a distinct chemical entity from its (S)-counterpart, leading to fundamentally different biological and chemical properties . In chiral synthesis, using the incorrect enantiomer can result in a complete loss of desired biological activity or the creation of an inactive or antagonistic diastereomer. This compound provides the specific (R)-configuration required for target engagement in certain peptidomimetic drug candidates, such as dipeptidyl peptidase IV (DPP-IV) inhibitors, where stereochemistry is critical for binding [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-configuration (D-β-homophenylalanine derivative) [2] |
| Comparator Or Baseline | Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (CAS 403661-85-8) |
| Quantified Difference | Enantiomers are non-superimposable mirror images; biological activity is not interchangeable . |
| Conditions | Solid-phase peptide synthesis; in vitro biological assays. |
Why This Matters
Procuring the correct (R)-enantiomer is non-negotiable for maintaining the integrity and intended biological function of a stereospecific drug candidate.
- [1] Weber, A. E., et al. (2004). 3-Amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. Patent CA2513684A1. View Source
- [2] PubChem. (2025). Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid. PubChem CID 7014928. View Source
